molecular formula C10H21N3O3 B12591275 Methyl 5-[bis(2-aminoethyl)amino]-5-oxopentanoate CAS No. 599178-86-6

Methyl 5-[bis(2-aminoethyl)amino]-5-oxopentanoate

Cat. No.: B12591275
CAS No.: 599178-86-6
M. Wt: 231.29 g/mol
InChI Key: NKBGLMQBAZMUII-UHFFFAOYSA-N
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Description

Methyl 5-[bis(2-aminoethyl)amino]-5-oxopentanoate is a chemical compound with significant potential in various scientific fields It is characterized by its unique structure, which includes a methyl ester group, a bis(2-aminoethyl)amino group, and a 5-oxopentanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[bis(2-aminoethyl)amino]-5-oxopentanoate typically involves a multi-step process. One common method includes the reaction of 5-oxopentanoic acid with bis(2-aminoethyl)amine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving a solvent such as methanol or ethanol, and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[bis(2-aminoethyl)amino]-5-oxopentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, such as hydroxylated or alkylated compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl 5-[bis(2-aminoethyl)amino]-5-oxopentanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and as a ligand in enzyme assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 5-[bis(2-aminoethyl)amino]-5-oxopentanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bis(2-aminoethyl)amino group allows for strong interactions with negatively charged sites on proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-[bis(2-aminoethyl)amino]-5-oxopentanoate
  • This compound
  • This compound

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer specific reactivity and binding properties. This makes it particularly valuable in applications where precise molecular interactions are required.

Properties

CAS No.

599178-86-6

Molecular Formula

C10H21N3O3

Molecular Weight

231.29 g/mol

IUPAC Name

methyl 5-[bis(2-aminoethyl)amino]-5-oxopentanoate

InChI

InChI=1S/C10H21N3O3/c1-16-10(15)4-2-3-9(14)13(7-5-11)8-6-12/h2-8,11-12H2,1H3

InChI Key

NKBGLMQBAZMUII-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCC(=O)N(CCN)CCN

Origin of Product

United States

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